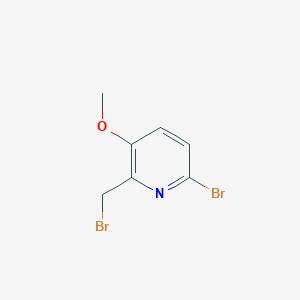
4-Carbamoylbenzimidazole-2-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Carbamoylbenzimidazole-2-carboxylic Acid: is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry . The structure of this compound consists of a benzene ring fused to an imidazole ring, with a carbamoyl group at the 4-position and a carboxylic acid group at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 4-Carbamoylbenzimidazole-2-carboxylic Acid can be achieved through various methods. One common approach involves the condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions . The reaction typically requires a mineral acid or acetic acid and is conducted under refluxing temperatures. Another method involves the use of transition metal-catalyzed C–N coupling reactions .
Industrial Production Methods:
Industrial production of benzimidazole derivatives, including this compound, often employs efficient one-pot synthesis methods. For example, the HBTU-promoted methodology allows for the conversion of carboxylic acids into benzimidazoles in high yields (80–99%) under mild, acid-free conditions . This method is advantageous for large-scale production due to its simplicity and high efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
4-Carbamoylbenzimidazole-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzimidazole derivatives .
Wissenschaftliche Forschungsanwendungen
4-Carbamoylbenzimidazole-2-carboxylic Acid has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Carbamoylbenzimidazole-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit various enzymes and proteins, leading to their therapeutic effects . For example, they can inhibit DNA synthesis in cancer cells, leading to cell death. The compound’s structure allows it to bind to specific sites on target molecules, disrupting their normal function .
Vergleich Mit ähnlichen Verbindungen
2-Carbamoylbenzimidazole: Similar structure but lacks the carboxylic acid group at the 2-position.
4-Carbamoylbenzimidazole: Similar structure but lacks the carboxylic acid group at the 2-position.
Benzimidazole-2-carboxylic Acid: Similar structure but lacks the carbamoyl group at the 4-position.
Uniqueness:
4-Carbamoylbenzimidazole-2-carboxylic Acid is unique due to the presence of both carbamoyl and carboxylic acid groups, which confer distinct chemical and biological properties. This dual functionality allows for diverse chemical reactions and potential therapeutic applications .
Eigenschaften
Molekularformel |
C9H7N3O3 |
|---|---|
Molekulargewicht |
205.17 g/mol |
IUPAC-Name |
4-carbamoyl-1H-benzimidazole-2-carboxylic acid |
InChI |
InChI=1S/C9H7N3O3/c10-7(13)4-2-1-3-5-6(4)12-8(11-5)9(14)15/h1-3H,(H2,10,13)(H,11,12)(H,14,15) |
InChI-Schlüssel |
PLNJTOJTBBVABS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)NC(=N2)C(=O)O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-Chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13669088.png)
![6-Chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13669100.png)


![4-Iodobenzo[d]isothiazole](/img/structure/B13669118.png)



